molecular formula C21H26N2O2 B11522307 3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B11522307
M. Wt: 338.4 g/mol
InChI Key: WDLUSFWHIRLPSG-UHFFFAOYSA-N
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Description

3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a 2,2-dimethylpropanamido group and a 4-(propan-2-yl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the 2,2-Dimethylpropanamido Group:

    Substitution with the 4-(Propan-2-yl)Phenyl Group: The final step involves the substitution of the benzamide core with the 4-(propan-2-yl)phenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Isopropylphenyl)benzamide: Similar structure but lacks the 2,2-dimethylpropanamido group.

    3-(2,2-Dimethylpropanamido)benzoic acid: Similar structure but contains a carboxylic acid group instead of the benzamide core.

Uniqueness

3-(2,2-DIMETHYLPROPANAMIDO)-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-14(2)15-9-11-17(12-10-15)22-19(24)16-7-6-8-18(13-16)23-20(25)21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25)

InChI Key

WDLUSFWHIRLPSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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